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Compound of Interest

Compound Name: EF-1502

Cat. No.: B1671116 Get Quote

Note: Initial searches for "EF-1502" did not yield specific results. However, extensive research

uncovered substantial information on FS-1502, a HER2-targeting antibody-drug conjugate

developed by Shanghai Fosun Pharmaceutical. It is highly probable that "FS-1502" is the

correct identifier for the compound of interest. This document summarizes the available

preliminary toxicity data for FS-1502, primarily drawn from clinical trial findings, with reference

to its preclinical context.

Introduction
FS-1502 is an investigational antibody-drug conjugate (ADC) designed for the treatment of

HER2-expressing solid tumors. It consists of a humanized anti-HER2 monoclonal antibody,

trastuzumab, conjugated to the microtubule-inhibiting agent monomethyl auristatin F (MMAF)

via a cleavable β-glucuronide linker.[1] The rationale behind this design is to selectively deliver

the potent cytotoxic payload to tumor cells overexpressing the HER2 receptor, thereby

minimizing systemic toxicity. Preclinical in vitro studies have suggested that FS-1502 exhibits

more potent target-dependent toxicity and cell cycle arrest compared to ado-trastuzumab

emtansine (T-DM1).[2] Furthermore, promising anti-tumor activity was observed in preclinical

evaluations.[1]

Clinical Toxicity and Safety Profile
The most comprehensive publicly available toxicity data for FS-1502 comes from a Phase

1a/1b dose-escalation and expansion study (NCT03944499) involving patients with HER2-

expressing advanced solid tumors, including breast cancer.[1][3]
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In the dose-escalation phase of the trial, two dose-limiting toxicities (DLTs) were reported. One

event was a Grade 2 decrease in creatinine clearance at a dose of 3.0 mg/kg, and the other

was a Grade 3 thrombocytopenia with hemorrhage at 3.5 mg/kg.[1] A maximum tolerated dose

(MTD) was not reached. Based on the overall safety, anti-tumor activity, and pharmacokinetic

data, the recommended Phase 2 dose (RP2D) was established at 2.3 mg/kg administered

intravenously every 3 weeks.[1][3]

The safety profile of FS-1502 was evaluated in a cohort of patients from the Phase 1 study. The

following tables summarize the most frequently reported treatment-emergent adverse events

(TEAEs).

Table 1: Most Common Treatment-Emergent Adverse Events (Any Grade)

Adverse Event Frequency

Increased Aspartate Aminotransferase 66.7%

Hypokalemia 51.3%

Increased Alanine Aminotransferase 44.0%

Data derived from a cohort of patients in the Phase 1a/1b trial.

Table 2: Most Common Grade 3 or Higher Treatment-Related Adverse Events

Adverse Event Frequency

Hypokalemia 15.3%

Decreased Platelet Count 8.0%

Data derived from a cohort of patients in the Phase 1a/1b trial.

Drug-related serious adverse events were reported in 9.3% of patients, with the most common

being a decreased platelet count (2.7%).[4]

Preclinical Toxicology
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While specific protocols and quantitative data from the IND-enabling toxicology studies for FS-

1502 are not publicly available, the clinical trial publications consistently reference a favorable

preclinical safety and efficacy profile. It is mentioned that FS-1502 demonstrated promising

antitumor activity in preclinical models.[1] In vitro studies indicated that FS-1502 induced more

potent target-dependent toxicity and cell cycle arrest compared to T-DM1.[2]

General preclinical toxicology programs for antibody-drug conjugates involve a series of in vitro

and in vivo studies to characterize the safety profile before human trials.

These assays are crucial for determining the potency and specificity of the ADC.

Experimental Protocol: In Vitro Cytotoxicity Assay (General Methodology)

Cell Lines: A panel of cancer cell lines with varying levels of HER2 expression (high,

medium, and low) and a HER2-negative cell line would be used to assess target-dependent

toxicity.

Assay Principle: Cells are seeded in 96-well plates and treated with serial dilutions of FS-

1502, a non-targeting control ADC, and the free MMAF payload.

Incubation: Cells are incubated for a period of 72 to 120 hours to allow for cell proliferation

and the cytotoxic effects of the compounds to manifest.

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay,

such as the MTT or CellTiter-Glo® assay, which quantifies the number of viable cells.

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell

line to determine the potency of the ADC.

In vivo studies in animal models are conducted to evaluate the systemic toxicity and to

determine a safe starting dose for clinical trials.

Experimental Protocol: Repeat-Dose Toxicology Study in Rodents (General Methodology)

Animal Model: A relevant rodent species (e.g., Sprague-Dawley rats) would be selected.
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Dosing Regimen: Animals would be administered FS-1502 intravenously at multiple dose

levels, typically on a weekly or every-three-week schedule for a duration of at least 4 weeks,

to mimic the clinical dosing schedule. A control group would receive the vehicle.

Parameters Monitored:

Clinical Observations: Daily monitoring for any signs of toxicity, including changes in

appearance, behavior, and body weight.

Food and Water Consumption: Measured regularly.

Hematology and Clinical Chemistry: Blood samples are collected at specified time points

to assess effects on blood cells and organ function.

Toxicokinetics: Blood samples are collected to determine the exposure (AUC) and other

pharmacokinetic parameters of the ADC and the free payload.

Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a

full necropsy is performed. Organs are weighed, and tissues are collected for microscopic

examination to identify any pathological changes.

Visualizations
The following diagrams illustrate the proposed mechanism of action of FS-1502 and a general

workflow for preclinical toxicity assessment.
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Caption: Proposed mechanism of action of FS-1502.
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Caption: General workflow for preclinical toxicity assessment of an ADC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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